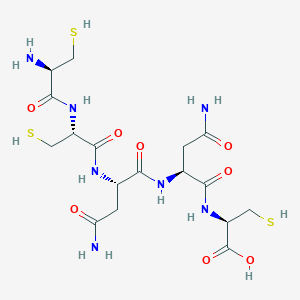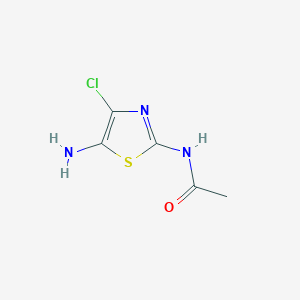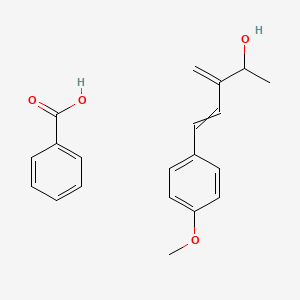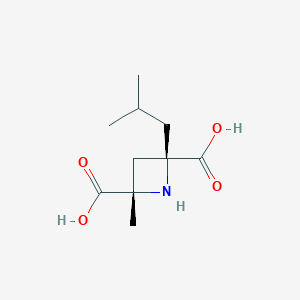![molecular formula C19H26O8 B14207087 Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate CAS No. 918402-90-1](/img/structure/B14207087.png)
Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate is an organic compound that features prominently in synthetic organic chemistry. This compound is characterized by the presence of two tert-butoxycarbonyl groups attached to a benzoate ester. The tert-butoxycarbonyl group is commonly used as a protecting group for amines in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The resultant ester is then subjected to a reaction with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide to introduce the tert-butoxycarbonyl groups .
Industrial Production Methods
Industrial production of this compound can be achieved using flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Nucleophilic substitution reactions can occur at the ester or tert-butoxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Substituted esters or carbamates.
Aplicaciones Científicas De Investigación
Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the protection of functional groups during multi-step synthesis.
Industry: Applied in the production of fine chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate primarily involves the protection of amine groups. The tert-butoxycarbonyl group is added to amines under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The protecting group can be removed under acidic conditions, regenerating the free amine .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3,5-dihydroxybenzoate: Lacks the tert-butoxycarbonyl groups, making it less stable under basic conditions.
Methyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 4,4-bis[(tert-butoxycarbonyl)oxy]benzoate: Similar structure but with tert-butoxycarbonyl groups at different positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which provides a balance of stability and reactivity. The presence of two tert-butoxycarbonyl groups enhances its utility as a protecting group in various synthetic applications .
Propiedades
Número CAS |
918402-90-1 |
|---|---|
Fórmula molecular |
C19H26O8 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
ethyl 3,5-bis[(2-methylpropan-2-yl)oxycarbonyloxy]benzoate |
InChI |
InChI=1S/C19H26O8/c1-8-23-15(20)12-9-13(24-16(21)26-18(2,3)4)11-14(10-12)25-17(22)27-19(5,6)7/h9-11H,8H2,1-7H3 |
Clave InChI |
FKOKECKOWUJFAG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CC(=C1)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14207011.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline](/img/structure/B14207012.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14207018.png)
![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B14207035.png)




![Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14207068.png)


